3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide
Beschreibung
This compound features a triazolo[4,3-a]quinazolinone core substituted with a 4-fluorobenzyl group at position 4 and a propanamide side chain linked to a 4-(2-fluorophenyl)piperazine moiety. The fluorinated aromatic groups likely enhance metabolic stability and receptor binding affinity, while the piperazine-propyl chain may improve solubility and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33F2N7O2/c33-24-12-10-23(11-13-24)22-40-31(43)25-6-1-3-8-27(25)41-29(36-37-32(40)41)14-15-30(42)35-16-5-17-38-18-20-39(21-19-38)28-9-4-2-7-26(28)34/h1-4,6-13H,5,14-22H2,(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCSPXDTOPDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is DNA. The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA.
Mode of Action
The compound interacts with DNA through a process known as intercalation. Intercalation involves the insertion of molecules between the planar bases of DNA, causing distortions in the DNA structure that can inhibit replication and transcription processes.
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways involved in cell replication and protein synthesis. By intercalating DNA, the compound can inhibit the replication of cancer cells, leading to their death.
Biologische Aktivität
The compound 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and the implications for pharmacological applications.
Structural Overview
The compound features a triazoloquinazoline core , which is known for its diverse biological activities. The presence of various functional groups such as fluorobenzyl and piperazine derivatives enhances the compound's ability to interact with biological targets.
| Structural Feature | Description |
|---|---|
| Triazoloquinazoline Core | Contains a triazole and quinazoline ring structure associated with anticancer and antimicrobial properties. |
| Fluorobenzyl Group | Enhances lipophilicity and potential binding affinity to targets. |
| Piperazine Derivative | Contributes to neuroactive properties and may influence receptor interactions. |
Anticancer Activity
Research indicates that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit polo-like kinase 1 (Plk1), a target in various cancers, suggesting that our compound may also possess this capability . The inhibition of Plk1 can disrupt mitotic processes in cancer cells, leading to reduced cell proliferation.
Antimicrobial Properties
The triazole ring in the compound is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against resistant bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Acetylcholinesterase Inhibition
The presence of piperazine suggests potential activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. Some derivatives of quinazoline have shown AChE inhibitory activity, which is critical for developing treatments for neurodegenerative diseases like Alzheimer's . Molecular docking studies indicate that such compounds may bind effectively to both the catalytic and peripheral anionic sites of AChE .
Anti-inflammatory Effects
Preliminary studies on related compounds indicate potential anti-inflammatory activity through the inhibition of nitric oxide (NO) release and modulation of cytokine levels such as TNF-α and IL-6 . This suggests that our compound may also possess anti-inflammatory properties.
Study 1: Inhibition of Polo-like Kinase 1
A study identified a related triazoloquinazoline scaffold as an effective inhibitor of Plk1, demonstrating promising results in preclinical models. The study highlighted the importance of structural modifications in enhancing potency against cancer cells .
Study 2: Antimicrobial Screening
Another investigation into compounds with similar triazole frameworks revealed significant antibacterial activity against a range of pathogens, including resistant strains. This study emphasized the role of the triazole moiety in mediating these effects.
Study 3: Neuroprotective Potential
Research focusing on AChE inhibitors found that certain quinazoline derivatives exhibited strong inhibitory effects, comparable to established drugs like donepezil. The binding interactions were elucidated through molecular modeling techniques .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a complex structure that includes:
- A triazoloquinazoline core , which is known for its biological activity.
- A fluorobenzyl group that enhances lipophilicity and biological interactions.
- A piperazine moiety , which is common in many pharmacologically active compounds.
The molecular formula is , with a molecular weight of approximately 487.6 g/mol. The presence of fluorine atoms contributes to the compound's unique electronic properties, potentially affecting its interaction with biological targets.
Biological Activities
Research indicates that compounds containing similar triazole and quinazoline structures exhibit a range of biological activities:
Kinase Inhibition
The triazoloquinazoline scaffold is associated with kinase inhibition, particularly targeting polo-like kinase 1 (Plk1), which is implicated in various cancers. Inhibitors derived from this scaffold have shown promising results in preclinical studies by selectively inhibiting Plk1 without significant off-target effects .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have indicated that derivatives of triazoloquinazolines can inhibit cell proliferation in cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Activity
Compounds with triazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, potentially useful against resistant strains of bacteria.
Case Study 1: Inhibition of Polo-like Kinase 1
A study identified a novel class of small-molecule inhibitors based on the triazoloquinazoline scaffold that effectively inhibits Plk1 PBD. These compounds demonstrated greater than tenfold higher inhibitory activity compared to previous inhibitors, indicating their potential as therapeutic agents for Plk1-addicted cancers .
| Compound | IC50 (μM) | Solubility (μg/ml) |
|---|---|---|
| Compound A | 4.38 ± 0.41 | 11.0 |
| Compound B | >50 | <1 |
Case Study 2: Antimicrobial Screening
Another study explored the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth, supporting the potential use of this compound in treating infections caused by resistant bacteria.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Triazolo-Thiadiazole Derivatives ()
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles share a triazole core but differ in substituents and fused rings. Key distinctions include:
- Core structure: The triazoloquinazolinone in the target compound vs. triazolo-thiadiazole in .
- Substituents : The target compound employs fluorinated aryl groups and a piperazine side chain, while focuses on methoxyphenyl-pyrazole and variable R-groups.
- The target compound’s piperazine moiety may instead modulate serotonin/dopamine receptors, common in CNS therapeutics .
Piperazine-Containing Compounds ()
The compound 6-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (1166810-13-4) shares a triazole-piperazine scaffold but differs in:
- Aryl substituents : Bis(4-fluorophenyl)butyl vs. 2-fluorophenyl in the target compound.
- Linker : A butyl chain in vs. a propylpropanamide group in the target compound.
Piperazine derivatives often exhibit antipsychotic or antidepressant activity, suggesting the target compound’s piperazine side chain may confer similar receptor-binding properties .
Pyrrolidine-2,5-dione Derivatives ()
Compounds like N-aryl 3-phenyl pyrrolidine-2,5-diones feature a five-membered lactam ring but lack the triazole-quinazolinone system. Key differences:
- Bioactivity: Pyrrolidine-diones in showed anticonvulsant effects in MES and sc Met tests , while the target compound’s triazoloquinazolinone core may favor kinase or protease inhibition.
- Structural complexity : The target compound’s fused heterocycles and fluorinated groups likely enhance target specificity compared to simpler pyrrolidine-diones.
Research Findings and Hypothesized Bioactivity
While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:
- The target compound’s triazole core may similarly inhibit this pathway .
- CNS modulation : Piperazine derivatives () often target 5-HT or D2 receptors. The 2-fluorophenyl-piperazine group in the target compound could enhance selectivity for serotonin receptors .
Structural and Functional Comparison Table
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves a triazoloquinazoline core formation, fluorobenzyl substitution, and coupling with a piperazine-containing propylamide group. Key steps include:
- Precursor activation : Use of catalysts like triethylamine or sodium hydride to facilitate cyclization (e.g., triazoloquinazoline ring closure) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) under reflux conditions improve reaction efficiency .
- Purification : Flash chromatography or preparative HPLC ensures >95% purity, as seen in analogous triazoloquinazoline derivatives . Yield optimization requires balancing temperature (typically 80–120°C) and reaction time (12–48 hours) to minimize by-products like uncyclized intermediates .
Q. Which spectroscopic and chromatographic methods are essential for structural validation?
- 1H/13C NMR : Confirm regiochemistry of the triazoloquinazoline core and fluorobenzyl substituents. Key signals include δ 7.2–8.1 ppm for aromatic protons and δ 3.5–4.5 ppm for piperazine N-CH2 groups .
- HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns .
- FT-IR : Verify amide C=O stretches (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for triazoloquinazoline derivatives?
Contradictions arise from variations in substituent positioning and assay conditions. Methodological approaches include:
- Comparative docking : Compare binding affinities of fluorobenzyl vs. chlorobenzyl analogs to targets like 14-α-demethylase (PDB: 3LD6) .
- Functional group substitution : Replace the 2-fluorophenylpiperazine moiety with 4-fluorophenyl or morpholino groups to assess selectivity for serotonin vs. dopamine receptors .
- In vitro validation : Use standardized assays (e.g., kinase inhibition, antimicrobial MIC) under controlled pH and temperature to minimize variability .
Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?
- ADMET prediction : Tools like SwissADME calculate logP (estimated ~3.5) and CYP450 inhibition risks due to the piperazine-propylamide chain .
- Molecular dynamics (MD) simulations : Model interactions with blood-brain barrier transporters (e.g., P-gp) to assess CNS penetrance .
- Density Functional Theory (DFT) : Analyze electron distribution in the triazoloquinazoline core to predict susceptibility to oxidative metabolism .
Q. How can researchers resolve discrepancies in solubility data across different experimental setups?
Discrepancies often stem from solvent polarity and pH. A systematic approach includes:
- pH-solubility profiling : Measure solubility in buffers (pH 1.2–7.4) to mimic gastrointestinal vs. physiological conditions .
- Co-solvent systems : Use ethanol-PBS mixtures (10–40% v/v) to enhance solubility without disrupting assay integrity .
- Dynamic light scattering (DLS) : Detect aggregation phenomena at concentrations >100 μM, which may falsely indicate low solubility .
Methodological Challenges
Q. What strategies mitigate side reactions during piperazine-propylamide coupling?
- Protecting groups : Temporarily block reactive amines on the piperazine ring using Boc or Fmoc groups to prevent unwanted alkylation .
- Coupling agents : Use HATU or EDCI/HOBt to activate the carboxylic acid intermediate, improving coupling efficiency to >80% .
- By-product monitoring : TLC (Rf = 0.3–0.5 in EtOAc/hexane) identifies unreacted starting materials for iterative optimization .
Q. How can AI-driven reaction path search tools improve synthetic route design?
Platforms like ICReDD integrate quantum chemical calculations and experimental data to:
- Predict intermediates : Identify low-energy pathways for triazoloquinazoline cyclization .
- Optimize conditions : Recommend solvent/catalyst combinations (e.g., DMF with K2CO3) to reduce reaction steps .
- Automate feedback : Use machine learning to refine yields based on historical data from analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
